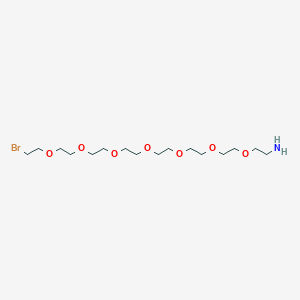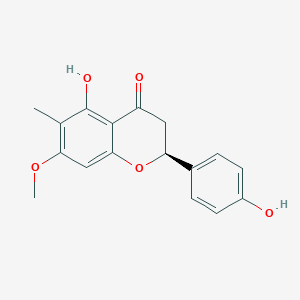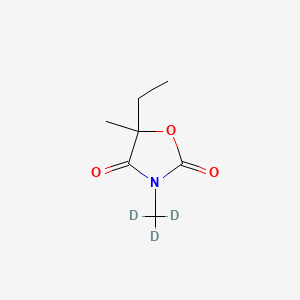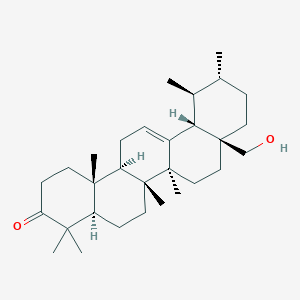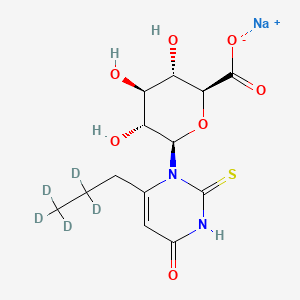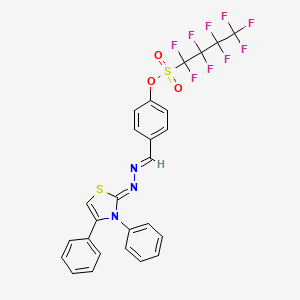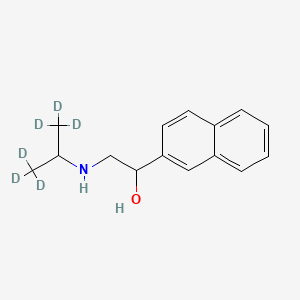
Pronethalol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pronethalol-d6 is a deuterated form of pronethalol, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as a biochemical tool. The molecular formula of this compound is C15H13D6NO, and it has a molecular weight of 235.35 . This compound is particularly useful in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pronethalol-d6 involves the incorporation of deuterium atoms into the molecular structure of pronethalol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions and purification techniques like chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pronethalol-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthyl ketones.
Reduction: It can be reduced to form naphthyl alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
Pronethalol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
Pronethalol-d6 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. It inhibits the binding of catecholamines to these receptors, thereby reducing their stimulatory effects. This mechanism is similar to that of other beta-blockers, but the deuterated form allows for more precise studies of its pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Pronethalol-d6 include:
Propranolol: Another non-selective beta-adrenergic antagonist with similar pharmacological properties.
Atenolol: A selective beta-1 adrenergic antagonist used primarily for cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist with applications in treating hypertension and angina.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic pathways and pharmacokinetics. This makes it a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
HRSANNODOVBCST-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC2=CC=CC=C2C=C1)O |
Kanonische SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


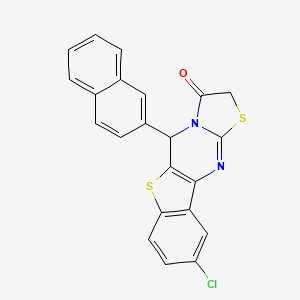

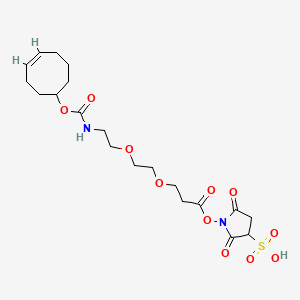
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
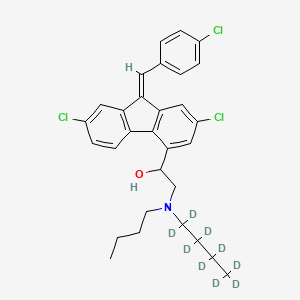
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
